(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Overview
Description
The compound “5-(3-methoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound of the pyrimidine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of chalcone analogs namely 5-(3-phenyl-acryloyl)-2-thioxo-dihydro-pyrimidine-4,6-dione have been synthesized from the key intermediate 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione . Another study reported the synthesis of novel barbituric acid derivatives based on (benzyloxy)benzaldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic tools and X-ray single crystal diffraction technique . The highest occupied (HOMO) and lowest unoccupied (LUMO) frontier molecular orbitals analyses were performed and the atomic charges were calculated using natural population analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For example, the complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the melting point of a similar compound, 5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, was found to be 224–227 °C .Mechanism of Action
Future Directions
The future directions in the research of similar compounds could involve the exploration of their potential biological activities. For instance, the bicyclo [3.3.1]nonane moiety, which is predominant in most biologically active natural products, has been noticed to have exceptional characteristics compared to others . Therefore, the development of new and simple methods for the synthesis of polyfunctional substituted heterocycles, pyrazoles and their derivatives could be a potential area of future research .
Properties
IUPAC Name |
(5E)-5-[(3-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-15-12(17)10(11(16)14-13(15)18)7-8-4-3-5-9(6-8)19-2/h3-7H,1-2H3,(H,14,16,18)/b10-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLNEMWQQBVHW-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OC)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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